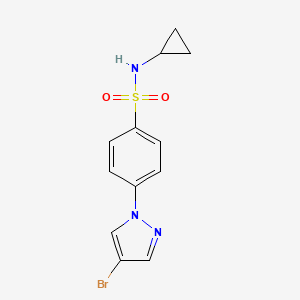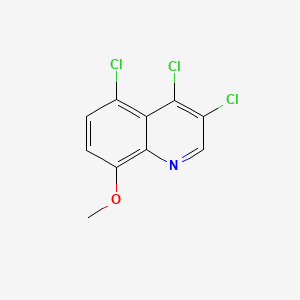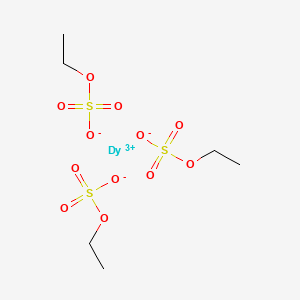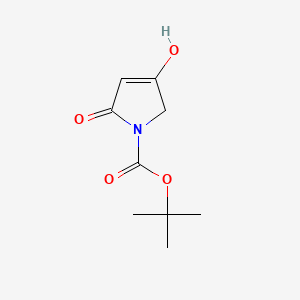
4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: is a chemical compound with the molecular formula C12H12BrN3O2S and a molecular weight of 342.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a bromopyrazole moiety, and a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromopyrazole with N-cyclopropylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the sulfonamide group .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings .
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
- N-Cyclopropyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide
Uniqueness: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom in the pyrazole ring. This bromine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications compared to its chloro, fluoro, and iodo counterparts .
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHVMFLGDMUOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682101 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-34-6 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine](/img/structure/B598828.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)
![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)

